molecular formula C5HF11 B1312576 1H-Perfluoropentane CAS No. 375-61-1

1H-Perfluoropentane

カタログ番号: B1312576
CAS番号: 375-61-1
分子量: 270.04 g/mol
InChIキー: WXFBZGUXZMEPIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Perfluoropentane, also known as Dodecafluoropentane or Perflenapent, is a fluorocarbon and the fluorinated analogue of pentane . It is a liquid that boils at slightly over room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C5HF11 . It has a molecular weight of 270.0439 . The structure of this compound includes a total of 16 bonds, with 15 non-H bonds and 2 rotatable bonds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.0439 . It is a liquid that boils at slightly over room temperature . The boiling point is 318 K .

科学的研究の応用

Phase Transition Monitoring

1H-Perfluoropentane (PFP) is notably utilized in observing phase transitions of hybrid colloidal materials. Specifically, PFP emulsion droplets can undergo a controlled phase transition into microbubbles when exposed to heat or through acoustic droplet vaporization. This property has vast applications in fields like imaging and drug delivery. The phase transition of polydopamine-shelled, perfluorocarbon (PDA/PFC) emulsion droplets, which include PFP, can be meticulously observed using techniques like small- and ultra-small-angle neutron scattering (SANS and USANS), alongside contrast variation methods. These techniques enable in situ monitoring of the phase transition, offering profound insights into the transformation of polydisperse, emulsion droplet systems (Vidallon et al., 2021).

Drug Encapsulation

PFP's distinct properties are harnessed in the field of drug encapsulation. Due to its very low miscibility with organic solvents, PFP poses challenges in the preparation of stabilized droplets for multifunctional capsules, especially when trying to avoid surfactants or additives that can affect capsule uniformity. Research has explored the encapsulation of perfluorohexane (PFH) in polymers, such as polymethylsilsesquioxane (PMSQ), using coaxial electrohydrodynamic atomization (CEHDA) without the need for processing additives. This technique has shown potential in creating micro- and nanoscale capsules, a process that can be pivotal in medical and pharmaceutical applications (Chang, Stride, & Edirisinghe, 2009).

Environmental Impact and Health Risk Assessment

Research has also delved into the environmental and health impacts of liquid perfluoro-n-alkanes, which include PFP. These substances are recognized as potent greenhouse gases and have been incorporated into protocols like the Kyoto Protocol. Detailed assessments of their environmental properties, such as octanol-water partition coefficients, water solubility, and Henry's law constants, have been conducted. These studies are crucial in understanding the atmospheric implications of PFP and related compounds and in proposing measures to mitigate their environmental footprint (Tsai, 2009).

作用機序

1H-Perfluoropentane has several biomedical applications including its use as a propellant for pressurized metered dose inhalers, as a gas core in microbubble ultrasound contrast agents, and in occlusion therapy via the conversion of nanometer liquid droplets into micrometer sized gas microbubbles (acoustic droplet vaporization) .

Safety and Hazards

When handling 1H-Perfluoropentane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

1H-Perfluoropentane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in the context of cancer therapy, this compound encapsulated in iron oxide nanoparticles can be used to trigger ferroptosis, a form of programmed cell death. This interaction involves the inhibition of antioxidants and the production of reactive oxygen species, leading to oxidative damage and cell death . Additionally, this compound is involved in lipid metabolic reprogramming, which further sensitizes cancer cells to ferroptosis .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In cancer cells, it influences cell function by inducing ferroptosis through the production of reactive oxygen species and the inhibition of antioxidants . This process affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to trigger lipid metabolic reprogramming and oxidative stress highlights its potential in cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its encapsulation in iron oxide nanoparticles, which are then activated by localized moderate heat. This activation leads to the burst release of iron oxide, producing reactive oxygen species through the Fenton reaction . The oxidative damage caused by these reactive oxygen species, combined with the inhibition of antioxidants, induces ferroptosis in cancer cells. This mechanism underscores the compound’s potential in targeted cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy in inducing ferroptosis . Long-term studies in vitro and in vivo are essential to understand the compound’s sustained impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces ferroptosis without significant adverse effects . At higher doses, toxic effects such as oxidative stress and cellular damage may occur . Understanding the dosage threshold is critical for optimizing the compound’s therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to lipid metabolism. The compound’s interaction with enzymes such as acyl-CoA synthetase plays a crucial role in lipid metabolic reprogramming, which sensitizes cancer cells to ferroptosis . This interaction affects metabolic flux and metabolite levels, highlighting the compound’s impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s encapsulation in nanoparticles facilitates its targeted delivery to specific tissues, enhancing its therapeutic efficacy . Additionally, transporters and binding proteins may play a role in its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its encapsulation in nanoparticles and its interaction with cellular components. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects . Understanding its subcellular localization is essential for optimizing its therapeutic potential .

特性

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11/c6-1(7)2(8,9)3(10,11)4(12,13)5(14,15)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFBZGUXZMEPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CF2H, C5HF11
Record name Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895160
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-61-1
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perfluoropentane
Reactant of Route 2
1H-Perfluoropentane
Reactant of Route 3
1H-Perfluoropentane
Reactant of Route 4
1H-Perfluoropentane
Reactant of Route 5
1H-Perfluoropentane
Reactant of Route 6
1H-Perfluoropentane
Customer
Q & A

Q1: How does 1H-perfluoropentane contribute to the proposed cancer therapy strategy?

A1: this compound (1H-PFP) serves as a phase-change material within a nanoformulation designed for targeted cancer therapy. The nanoformulation, denoted as GBP@Fe3O4, encapsulates iron oxide nanoparticles (Fe3O4 NPs) and is coated with a polypeptide. Upon irradiation with an 808 nm laser, the 1H-PFP undergoes a phase transition due to localized heating. This phase transition causes the 1H-PFP to release the encapsulated Fe3O4 NPs directly within the tumor microenvironment. [] The released Fe3O4 NPs then contribute to the generation of reactive oxygen species via the Fenton reaction, ultimately leading to tumor cell death through ferroptosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。